Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid:
Field: Organic Chemistry
Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine.
Results: The product is a racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine.
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides:
Field: Biochemistry
Method: The ionic liquid used has low viscosity, high thermal stability, and demonstrates a catalytic effect.
tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis:
Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid
Method: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect.
Application: The compound can be used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR.
Results: This allows monitoring the dynamics of regulated secretion of zinc in real time.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, with the chemical formula C₁₁H₂₃ClN₂O₄, is a derivative of amino acids and esters. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during
The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride typically involves:
This compound has several applications, particularly in:
Studies involving interaction profiles of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride focus on:
Several compounds share structural similarities with Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 14719-37-0 | 0.91 | Lacks the secondary amine group |
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | 42492-57-9 | 0.82 | Contains a methyl group instead of ethyl |
Ethyl N-(2-aminoethyl)-N-(tert-butoxycarbonyl)glycinate | 31954-27-5 | 0.89 | Different side chain structure |
Methyl 2-aminoacetate | 4530-20-5 | 0.85 | Simpler structure without Boc protection |
These comparisons highlight the uniqueness of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, particularly its specific combination of functional groups and protective strategies that enhance its utility in synthetic chemistry and biological applications .
Irritant